3-Pyridinecarbonitrile, 5-acetyl-1,2-dihydro-6-methyl-2-thioxo-
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Overview
Description
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thioxo group, a nitrile group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of acetylacetone with N,N’-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate. This intermediate then reacts with cyanothioacetamide in ethanol in the presence of sodium ethoxide to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Ethyl chloroacetate or chloroacetamides in ethanolic sodium ethoxide.
Major Products Formed
Oxidation: Bis(pyrid-2-yl) disulfides.
Substitution: 5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine derivatives.
Scientific Research Applications
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been explored for various scientific research applications:
Medicinal Chemistry: It has potential antiviral and antimicrobial activities.
Materials Science:
Biological Research: It has been studied for its potential as an inhibitor of the zinc finger domain of the HIV-1 p7 nucleocapsid protein.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential antiviral activity . The exact pathways and molecular interactions are still under investigation, but the presence of functional groups like the thioxo and nitrile groups plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,4’-Benzene-1,4-diylbis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile)
Uniqueness
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives through oxidation and substitution reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-acetyl-6-methyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2OS/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3,7H,1-2H3 |
InChI Key |
KXRNXBNFVSZSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C(C=C1C(=O)C)C#N |
Origin of Product |
United States |
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